3,4,5-Trimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitrophenyl-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate reagents to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound’s methoxy groups and nitrophenyl-furan moiety allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. These interactions can lead to the modulation of cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzene core but lacks the nitrophenyl-furan moiety.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxybenzene core with an ethylamine side chain.
3,4,5-Trimethoxybenzoyl chloride: A reactive intermediate used in organic synthesis
Uniqueness
3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy groups and a nitrophenyl-furan moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H22N4O8 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C23H22N4O8/c1-32-19-10-15(11-20(33-2)22(19)34-3)23(29)24-13-21(28)26-25-12-17-7-8-18(35-17)14-5-4-6-16(9-14)27(30)31/h4-12H,13H2,1-3H3,(H,24,29)(H,26,28)/b25-12+ |
InChI Key |
YPQCAVSLDMSZJG-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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